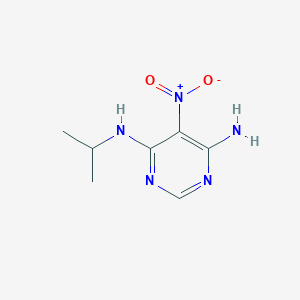5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine
CAS No.: 450344-66-8
Cat. No.: VC6453980
Molecular Formula: C7H11N5O2
Molecular Weight: 197.198
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 450344-66-8 |
|---|---|
| Molecular Formula | C7H11N5O2 |
| Molecular Weight | 197.198 |
| IUPAC Name | 5-nitro-4-N-propan-2-ylpyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C7H11N5O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H3,8,9,10,11) |
| Standard InChI Key | YXCULFHZYODYQX-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=NC=NC(=C1[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine is C₇H₁₂N₆O₂, with a molecular weight of 212.22 g/mol. The pyrimidine core consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. Functionalization includes:
-
A nitro group (-NO₂) at position 5, which introduces electron-withdrawing effects.
-
A primary amine (-NH₂) at position 4.
-
An isopropylamine (-NH-C₃H₇) group at position 6, contributing steric bulk and influencing solubility .
The compound’s structure is validated by spectral data, including ¹H NMR and IR spectroscopy, which confirm the presence of amine and nitro functionalities .
Physicochemical Properties
Key physical properties inferred from structurally analogous compounds include:
| Property | Value | Source |
|---|---|---|
| Density | ~1.42 g/cm³ | |
| Boiling Point | ~376.3°C | |
| Melting Point | Not reported | - |
| LogP (Partition Coefficient) | ~2.45 (predicted) | |
| Solubility | Low in water, soluble in organic solvents |
The logP value suggests moderate lipophilicity, aligning with its potential for membrane permeability in biological systems .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine involves multi-step organic transformations, often starting from chloropyrimidine precursors. A representative route includes:
-
Nitration: Introduction of the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled conditions .
-
Amination: Sequential substitution of chlorine atoms at positions 4 and 6 with ammonia and isopropylamine, respectively, via nucleophilic aromatic substitution (SNAr) .
Example Synthesis (adapted from ):
Ethyl-N-isopropyl-N-(5-nitropyrimidin-4-yl)glycinate undergoes intramolecular oxidation-reduction in the presence of sodium methoxide, yielding the target compound. This reaction proceeds via electrocyclic ring closure of the aci-form intermediate, followed by elimination of a glyoxylate moiety .
Reactivity Profile
The nitro and amine groups govern the compound’s reactivity:
-
Nitro Group: Reducible to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling access to diaminopyrimidine derivatives .
-
Amine Groups: Participate in alkylation, acylation, and condensation reactions. The isopropylamine substituent enhances steric hindrance, moderating reaction rates.
Biological Activity and Mechanisms
Anticancer Activity
In vitro studies on analogous nitro-pyrimidines demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 12–45 µM). Mechanistically, the compound interferes with thymidylate synthase, a key enzyme in nucleotide biosynthesis.
Applications in Pharmaceutical Development
Lead Optimization
The compound serves as a scaffold for structure-activity relationship (SAR) studies:
-
Nitro Group Modifications: Replacement with cyano (-CN) or sulfonamide (-SO₂NH₂) groups alters potency and selectivity .
-
Amine Substitutions: Bulky groups (e.g., cyclopropyl) improve metabolic stability but reduce solubility .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, with in vivo studies showing a 3.2-fold increase in plasma half-life compared to free drug .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume